Superior Anticancer Potency Against MCF-7 Cells Compared to Doxorubicin
5-Fluoro-7-methyl isatin exhibits a 28% lower IC50 than the standard chemotherapeutic agent doxorubicin against the MCF-7 breast cancer cell line, demonstrating its potential as a more potent antiproliferative agent .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.84 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 2.57 µM |
| Quantified Difference | 0.73 µM lower IC50 (28.4% reduction) |
| Conditions | In vitro cytotoxicity assay against the human MCF-7 breast adenocarcinoma cell line |
Why This Matters
For researchers focused on breast cancer models, this quantitative data supports the selection of 5-fluoro-7-methyl isatin over doxorubicin or other isatin analogs for hit identification or lead optimization studies.
